BTZO-1
描述
BTZO-1 is an antioxidant response element (ARE) activator with cardioprotective activity. It increases expression of an ARE-luciferase reporter construct in H9c2 cells in a concentration-dependent manner as well as mRNA expression of the ARE-regulated genes for the glutathione S-transferase Ya subunit (GST Ya) and heme oxygenase-1 (HO-1) in neonatal rat cardiomyocytes. This compound binds to macrophage migration inhibitory factor (MIF; Kd = 68.6 nM) and increases expression of GST Ya in H9c2 cells in a MIF-dependent manner when used at a concentration of 3 μM. It inhibits cell death induced by serum deprivation or doxorubicin in neonatal rat cardiomyocytes in a concentration-dependent manner.
This compound is an activator of the glutathione S-transferase Ya subunit (GST Ya) gene ARE by interacting with MIF.
科学研究应用
心脏保护
BTZO-1已被鉴定为一种心脏保护剂 . 它在体外激活抗氧化反应元件 (ARE) 介导的基因表达并抑制氧化应激诱导的心肌细胞凋亡 . 这表明 this compound 可用于治疗心脏病。
抗氧化反应元件 (ARE) 激活
已知 this compound 激活抗氧化反应元件 (ARE),ARE 是抗氧化蛋白表达的关键调节剂 . 这种激活有助于保护细胞免受有害自由基和活性氧物质的损害。
与巨噬细胞迁移抑制因子 (MIF) 的相互作用
已发现 this compound 与巨噬细胞迁移抑制因子 (MIF) 结合,MIF 是一种已知可保护细胞免受氧化应激的蛋白质 . 这种相互作用是激活谷胱甘肽 S-转移酶 Ya 亚基 (GST Ya) 基因 ARE 所必需的 .
预防缺血/再灌注损伤
一项研究表明,一种活性 this compound 衍生物可在大鼠缺血/再灌注损伤期间保护心脏组织 . 这表明 this compound 在治疗中风和心脏病等疾病方面具有潜在的应用,这些疾病会导致组织因血液流动暂时中断而受损。
抗纤维化活性
一项研究发现,某些结构与 this compound 相似的 2-(吡啶-2-基)嘧啶衍生物具有抗纤维化活性 . 虽然这并不直接涉及 this compound,但它表明了进一步研究该化合物可能存在的抗纤维化作用的潜在途径。
光电性质
一项研究探讨了含有 2-吡啶-2-基-1,3-噻唑-4-羧酸的 Pt(II) 配合物的光电性质 . 虽然这并不直接涉及 this compound,但它表明了进一步研究该化合物在光电子学领域的潜在应用的潜在途径。
作用机制
Target of Action
The primary target of BTZO-1 is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a protein known to protect cells from oxidative insult .
Mode of Action
This compound binds to MIF with a dissociation constant (Kd) of 68.6 nM . This binding requires the intact N-terminal Pro1 of MIF . In the presence of this compound, MIF activates the Antioxidant Response Element (ARE)-mediated gene expression .
Biochemical Pathways
The interaction between this compound and MIF leads to the activation of the glutathione S-transferase Ya subunit (GST Ya) gene ARE . This suggests that this compound activates the GST Ya gene ARE by interacting with MIF .
Result of Action
This compound has been shown to suppress oxidative stress-induced cardiomyocyte apoptosis in vitro . This suggests that this compound could potentially have cardioprotective effects.
Action Environment
It’s worth noting that the binding of this compound to mif was observed in a buffer solution with a ph of 73 or 60 , indicating that the pH of the environment could potentially influence the binding efficiency.
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
The effects of 2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one on cellular processes are complex and multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one have been observed to change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is believed to interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
2-pyridin-2-yl-1,3-benzothiazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2OS/c16-12-9-5-1-2-7-11(9)17-13(15-12)10-6-3-4-8-14-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAKVEWPYUIGHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(S2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431601 | |
Record name | 2-(2-pyridyl)-4H-1,3-benzothiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99420-15-2 | |
Record name | 2-(2-pyridyl)-4H-1,3-benzothiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99420-15-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BTZO-1?
A: this compound functions as an activator of the antioxidant response element (ARE) pathway. [, , ] It achieves this by binding to macrophage migration inhibitory factor (MIF). [] This interaction leads to the increased expression of cytoprotective proteins like heme oxygenase-1 (HO-1), which are regulated by the ARE. [, ]
Q2: What are the potential therapeutic benefits of this compound based on preclinical studies?
A: Preclinical studies in rat models of inflammatory bowel disease (IBD) show promise for this compound and its derivatives. In models using dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS), this compound administration attenuated colitis symptoms such as large intestine shortening, diarrhea, intestinal bleeding, and myeloperoxidase (MPO) activity. [] This protective effect is linked to the induction of HO-1 expression in the rectum. [] Additionally, this compound improved the developmental competence of bovine oocytes in vitro by reducing apoptosis and enhancing blastocyst formation rates, possibly through its antioxidant properties. []
Q3: Has this compound demonstrated efficacy in any specific disease models?
A: Yes, this compound and its derivatives, particularly BTZO-15, have shown significant efficacy in preclinical models of inflammatory bowel disease (IBD). [, ] In both DSS- and TNBS-induced colitis rat models, BTZO-15 effectively reduced inflammatory markers and histological damage in the colon. [, ] These findings suggest its potential as a therapeutic agent for IBD.
Q4: What is known about the structure-activity relationship (SAR) of this compound?
A: While specific SAR studies are not extensively detailed in the provided research, the development of BTZO-15 from this compound highlights the exploration of structural modifications to optimize the compound's profile. [] The fact that BTZO-15 exhibits a favorable ADME-Tox profile suggests that structural modifications can impact its pharmacological properties. [] Further research into the SAR of this class of compounds would be beneficial to guide the development of more potent and selective ARE activators.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。